molecular formula C35H64Br2N4O4+2 B15196857 [(3S,5S,10S,13S,17R)-17-acetyloxy-2,16-bis(4,4-dimethylpiperazin-4-ium-1-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dihydrobromide

[(3S,5S,10S,13S,17R)-17-acetyloxy-2,16-bis(4,4-dimethylpiperazin-4-ium-1-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dihydrobromide

Cat. No.: B15196857
M. Wt: 764.7 g/mol
InChI Key: TXWBOBJCRVVBJF-HHPDZDLISA-N
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Description

[(3S,5S,10S,13S,17R)-17-acetyloxy-2,16-bis(4,4-dimethylpiperazin-4-ium-1-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dihydrobromide is a complex organic compound with a unique structure that includes multiple chiral centers and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,5S,10S,13S,17R)-17-acetyloxy-2,16-bis(4,4-dimethylpiperazin-4-ium-1-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dihydrobromide involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core, the introduction of the piperazine groups, and the acetylation of the hydroxyl groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

[(3S,5S,10S,13S,17R)-17-acetyloxy-2,16-bis(4,4-dimethylpiperazin-4-ium-1-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dihydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions can vary widely, from room temperature to high temperatures, and may require specific solvents or catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [(3S,5S,10S,13S,17R)-17-acetyloxy-2,16-bis(4,4-dimethylpiperazin-4-ium-1-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dihydrobromide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biology, this compound can be used as a probe to study various biological processes. Its ability to interact with specific proteins or enzymes makes it a valuable tool for understanding cellular mechanisms and pathways.

Medicine

In medicine, this compound has potential therapeutic applications. It may be used as a drug candidate for the treatment of various diseases, depending on its biological activity and mechanism of action.

Industry

In industry, this compound can be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties make it suitable for various industrial applications, including the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of [(3S,5S,10S,13S,17R)-17-acetyloxy-2,16-bis(4,4-dimethylpiperazin-4-ium-1-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dihydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(3S,5S,10S,13S,17R)-17-acetyloxy-2,16-bis(4,4-dimethylpiperazin-4-ium-1-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dihydrobromide is unique due to its specific combination of functional groups and chiral centers. This gives it distinct chemical and biological properties compared to other similar compounds, making it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C35H64Br2N4O4+2

Molecular Weight

764.7 g/mol

IUPAC Name

[(3S,5S,10S,13S,17R)-17-acetyloxy-2,16-bis(4,4-dimethylpiperazin-4-ium-1-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dihydrobromide

InChI

InChI=1S/C35H62N4O4.2BrH/c1-24(40)42-32-21-26-9-10-27-28(35(26,4)23-31(32)37-15-19-39(7,8)20-16-37)11-12-34(3)29(27)22-30(33(34)43-25(2)41)36-13-17-38(5,6)18-14-36;;/h26-33H,9-23H2,1-8H3;2*1H/q+2;;/t26-,27?,28?,29?,30?,31?,32-,33-,34-,35-;;/m0../s1

InChI Key

TXWBOBJCRVVBJF-HHPDZDLISA-N

Isomeric SMILES

CC(=O)O[C@H]1C[C@@H]2CCC3C([C@]2(CC1N4CC[N+](CC4)(C)C)C)CC[C@]5(C3CC([C@@H]5OC(=O)C)N6CC[N+](CC6)(C)C)C.Br.Br

Canonical SMILES

CC(=O)OC1CC2CCC3C(C2(CC1N4CC[N+](CC4)(C)C)C)CCC5(C3CC(C5OC(=O)C)N6CC[N+](CC6)(C)C)C.Br.Br

Origin of Product

United States

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